L-Histidine hydrochloride is the hydrochloride salt form of L-histidine, an essential amino acid in humans and other mammals. [, , , ] L-Histidine is characterized by its imidazole side chain, which confers unique properties and biological significance. It plays a crucial role in various physiological processes, including protein synthesis, enzyme activity, and neurotransmission. In scientific research, L-Histidine hydrochloride is widely used as a reagent, supplement, and model compound to investigate biological phenomena, develop analytical methods, and study the properties of materials.
L-Histidine hydrochloride is a salt formed from the amino acid L-histidine and hydrochloric acid. It is classified as a non-essential amino acid, meaning that it can be synthesized by the body but is also available through dietary sources. This compound plays a vital role in various biological processes, including protein synthesis, enzyme function, and as a precursor for several important biomolecules such as histamine.
L-Histidine hydrochloride is primarily sourced from the fermentation of microorganisms, particularly Corynebacterium glutamicum, which is used in industrial applications to produce this amino acid in a pure form. It can also be obtained from hydrolysis of proteins in food sources such as meat, fish, dairy products, and certain grains.
L-Histidine hydrochloride is classified under the International Union of Pure and Applied Chemistry as an amino acid and is recognized by its Chemical Abstracts Service number 5934-29-2. Its molecular formula is C₆H₈ClN₃O₂, and it has a molecular weight of approximately 209.63 g/mol.
The synthesis of L-histidine hydrochloride can be achieved through various methods, the most common being:
The fermentation process typically involves:
L-Histidine hydrochloride features an imidazole side chain, which contributes to its unique properties.
L-Histidine hydrochloride participates in several chemical reactions typical for amino acids:
The reactivity of L-histidine hydrochloride can be attributed to its functional groups:
L-Histidine plays several roles in biological systems:
The pKa values for the carboxylic acid group and imidazole ring are approximately 1.8 and 6.0 respectively, which are relevant for its buffering capacity.
L-Histidine hydrochloride has various scientific uses:
The molecular architecture of L-histidine hydrochloride monohydrate features a protonated amino group, a deprotonated carboxyl group, and an imidazole ring that can exist in multiple tautomeric states. The hydrochloride component ionically bonds to the amino group, while the water of hydration stabilizes the crystal lattice through hydrogen bonding. Key characteristics include:
The imidazole ring (pKa ≈ 6.0) acts as a pH-sensitive switch, protonated below pH 6 and neutral above it. This property underpins its role as a proton shuttle in proteins like hemoglobin and enzymes such as carbonic anhydrase. Spectroscopic analyses, including FTIR and Raman, confirm vibrational modes associated with N-H stretching (3100–3500 cm⁻¹), C=O stretching (1700 cm⁻¹), and imidazole ring deformation (600–800 cm⁻¹) [8] [10].
Table 1: Physicochemical Properties of L-Histidine Hydrochloride Monohydrate
Property | Value | Measurement Conditions | |
---|---|---|---|
Molecular Weight | 209.63 g/mol | - | |
Solubility in Water | 149 g/L | 25°C | |
Melting Point | 254–260°C | Decomposition | |
Optical Rotation ([α]D) | +8.9° to +10.6° | c = 1 in H₂O | |
UV Cut-off Wavelength | 236 nm | Solid-state transmission | |
Refractive Index | ~3.4 | Terahertz spectroscopy | [5] [7] [9] |
The scientific journey of L-histidine hydrochloride began with its isolation from tissue proteins by Albrecht Kossel and Sven Gustaf Hedin in 1896. Initial research focused on its role as an essential amino acid and precursor to histamine. By the mid-20th century, X-ray crystallography revealed its orthorhombic structure, laying groundwork for understanding its coordination chemistry [8] [10].
A significant breakthrough emerged in the 1990s with studies on nonlinear optical (NLO) materials. Researchers discovered that slow evaporation solution growth techniques (SEST) could produce high-quality L-histidine hydrochloride monohydrate (LHHC) crystals. These crystals exhibited exceptional second-harmonic generation (SHG) efficiency, critical for laser frequency doubling. High-Resolution X-Ray Diffraction (HRXRD) analyses in the 2010s confirmed their near-perfect crystalline structure, free from defects or inclusions, making them suitable for terahertz wave generation and electro-optic modulation [2] [9].
Concurrently, biochemical research uncovered its stabilizing role in biologics. The imidazole ring’s buffering capacity at physiological pH (7.4) and metal-chelating properties were harnessed to prevent aggregation of monoclonal antibodies (mAbs) and vaccines during storage. This led to its inclusion in pharmacopeial standards (BP, EP, JP, ChP) as a parenteral-grade excipient [5] [6].
Natural Occurrence:L-Histidine occurs naturally in proteins and bioactive peptides. Dietary sources include animal proteins (meat, poultry: 25–30 mg/g) and plant proteins (soybean, wheat: 20–30 mg/g). In biological systems, it exists in hemoglobin (coordinating heme iron), histidine-rich glycoproteins (immune regulation), and histatins (antimicrobial peptides). Carnosine (β-alanyl-L-histidine), concentrated in muscle and brain tissue, leverages histidine’s imidazole for pH buffering during anaerobic activity [8] [10].
Synthetic Production:Industrial synthesis employs two primary methods:1. Fermentation:- Strain: Genetically modified Escherichia coli K-12 (NITE BP-02526).- Process: Fed-batch fermentation using glucose, followed by cell inactivation and purification.- Yield: >99% purity, with residual organic acids <0.1% and metals <10 ppm.- Regulatory Status: Complies with EFSA and FDA guidelines for feed/food additives [3] [5].
Table 2: Commercial Production Methods for L-Histidine Hydrochloride
Method | Precursors/Strain | Purity | Key Applications | |
---|---|---|---|---|
Fermentation | E. coli NITE BP-02526 | ≥99.5% | Nutritional additives, flavorings | |
Chemical Synthesis | Plant/animal proteins | 99–101% | Biopharmaceutical buffers | |
Laboratory Synthesis | L-Histidine + HCl | 98–99% | Nonlinear optical crystals | [3] [5] [7] |
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